molecular formula C22H23N3OS B2441746 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide CAS No. 396721-90-7

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

Cat. No.: B2441746
CAS No.: 396721-90-7
M. Wt: 377.51
InChI Key: CODSPCPTNODBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides . These compounds possess potential biological applications and were screened against human recombinant alkaline phosphatase .


Synthesis Analysis

The synthesis of this series of compounds was reported by making use of a non-steroidal anti-inflammatory drug known as 4-aminophenazone . A mixture of the corresponding N-aryl-β-alanine or hydrochloride was heated under reflux for 14 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques . For instance, the carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding .


Chemical Reactions Analysis

The synthesis of these compounds involves the use of a non-steroidal anti-inflammatory drug known as 4-aminophenazone . This compound is of great interest in drug chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For instance, further stabilization of the supramolecular assembly is due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .

Scientific Research Applications

Synthesis and Material Applications

Thieno[3,4-c]pyrazole derivatives have been explored for their potential in materials science, particularly in the development of photovoltaic devices. For example, thieno[3,4-b]pyrazine-based monomers have been synthesized and copolymerized with donor segments to create donor-acceptor copolymers, which were then investigated for their photovoltaic performance. These compounds exhibit specific optical properties and electrochemical behavior, making them suitable for applications in photovoltaic devices (Zhou et al., 2010).

Pharmacological Research

Related pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, N-Pyrazolylbenzamide derivatives have been studied, showing significant anti-inflammatory and antimicrobial activities against various organisms. Such compounds hold promise for the development of new therapeutic agents (Fatima, Kulkarni, & Mantipragada, 2015).

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-13-7-14(2)9-18(8-13)25-21(19-11-27-12-20(19)24-25)23-22(26)17-6-5-15(3)16(4)10-17/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODSPCPTNODBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.